EPA SNUR Regulatory Exclusivity: Isononanamide, N-(2-ethylhexyl)- vs. Generic Defoamers
Under 40 CFR § 721.10131, Isononanamide, N-(2-ethylhexyl)- is subject to a Significant New Use Rule (SNUR) that legally restricts its use to a defoamer for cement additives in oilfield applications. Any other industrial, commercial, or consumer use constitutes a significant new use and requires EPA notification 90 days prior . This represents a binding regulatory differentiation from other fatty amide defoamers (e.g., oleamide, stearamide, or erucamide-based defoamers) and silicone-based defoamer chemistries, which are not subject to an application-specific SNUR and can be used across multiple sectors without prior EPA notification [1].
| Evidence Dimension | Regulatory use restriction (EPA SNUR specificity) |
|---|---|
| Target Compound Data | Use restricted by EPA SNUR to defoamer for cement additives in oilfield applications only; any other use requires 90-day advance notification |
| Comparator Or Baseline | Other fatty amide defoamers (e.g., N,N'-ethylene-bis-stearamide, oleamide DEA, erucamide) and silicone defoamers (e.g., polydimethylsiloxane-based) — no application-specific SNUR; generic use permitted across multiple industrial sectors |
| Quantified Difference | Qualitative binary difference: application-specific regulatory lock vs. no application restriction |
| Conditions | U.S. EPA jurisdiction under TSCA Section 5(a)(2); 40 CFR Part 721 Subpart E |
Why This Matters
This regulatory exclusivity means that for oilfield cement defoaming applications, this compound carries a pre-approved use status that simplifies procurement and compliance, while using an unlisted analog would introduce regulatory risk and potential notification delays.
- [1] U.S. EPA. TSCA Section 5 Significant New Use Rules (SNURs) – General Provisions, 40 CFR Part 721. Reference for the comparative lack of application-specific SNURs for competing defoamer chemistries. View Source
